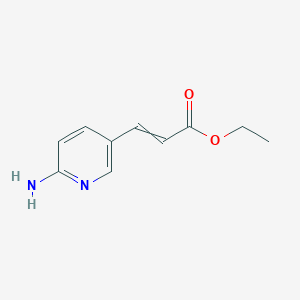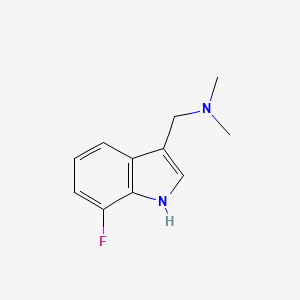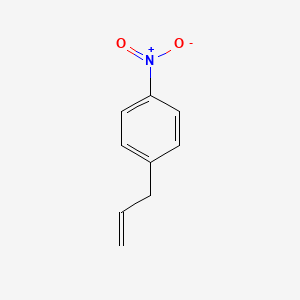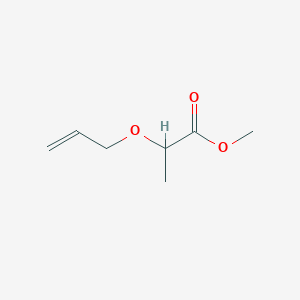
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Vue d'ensemble
Description
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C10H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl ester group and an aminopyridine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-aminopyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 6-aminopyridine-3-carbaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and control the reaction temperature and pressure. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl 3-(6-aminopyridine-3-yl)propanoate or 3-(6-aminopyridine-3-yl)propanol.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Applications De Recherche Scientifique
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo photoisomerization also plays a role in its biological activity, as it can switch between different isomeric forms under light exposure, affecting its interaction with molecular targets .
Comparaison Avec Des Composés Similaires
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl 3-(6-aminopyridin-3-yl)propanoate: A reduced form of the original compound with a single bond instead of a double bond.
Ethyl 3-(6-aminopyridin-3-yl)butanoate: An extended carbon chain compared to the original compound.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 3-(6-aminopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12) |
Clé InChI |
GXLHWGSBMOMMOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8794495.png)











